11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
This compound belongs to the pyrano-pyrido-quinoline family, characterized by a fused tricyclic core with a pyran ring (oxygen-containing heterocycle) and a pyrido-quinoline system. The structure includes an imino group (NH) at position 11 and a carboxamide substituent at position 10, linked to a 2-methoxy-5-methylphenyl group. The molecular formula is C30H29N3O3, with a molecular weight of 479.58 g/mol . The compound’s synthesis likely involves multi-step cyclization and functionalization reactions, as seen in analogous pyrano-pyrido-quinoline derivatives .
Properties
IUPAC Name |
4-imino-N-(2-methoxy-5-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-14-7-8-20(29-2)19(11-14)26-24(28)18-13-16-12-15-5-3-9-27-10-4-6-17(21(15)27)22(16)30-23(18)25/h7-8,11-13,25H,3-6,9-10H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDDKICFEPVAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 491.59 g/mol. The structure features multiple functional groups that may contribute to its biological activity. The presence of the pyridine and pyrano rings is particularly noteworthy as these structures are often associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A related compound was shown to inhibit cell proliferation in various cancer cell lines (e.g., TK-10 and HT-29) with IC50 values in the low micromolar range .
Antiviral Activity
Research has also explored the antiviral potential of compounds within this chemical class. Specifically:
- Case Study 2 : Compounds exhibiting structural similarities demonstrated promising activity against HIV with IC50 values ranging from 0.20 to 0.35 μM . This suggests that modifications to the structure could enhance antiviral efficacy.
Antimicrobial Properties
Some derivatives have been evaluated for their antimicrobial activity:
- Case Study 3 : Certain analogs showed effective inhibition against bacterial strains at concentrations as low as 10 μg/mL . This highlights the potential for developing new antimicrobial agents based on this scaffold.
The mechanisms by which these compounds exert their biological effects can vary significantly:
- Cell Cycle Arrest : Some studies indicate that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : The inhibition of specific enzymes involved in viral replication has been noted in antiviral studies.
- Membrane Disruption : Antimicrobial activity may be linked to the ability of these compounds to disrupt bacterial membranes.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (μM) | Notes |
|---|---|---|---|
| Anticancer | TK-10, HT-29 | Low micromolar | Significant proliferation inhibition |
| Antiviral | HIV | 0.20 - 0.35 | Potential for further development |
| Antimicrobial | Various Strains | 10 | Effective against multiple bacteria |
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity : Recent studies have indicated that compounds similar to 11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide exhibit promising antiviral properties. For instance, N-heterocycles have been identified as effective agents against viral infections due to their ability to inhibit key enzymes involved in viral replication. These compounds maintain efficacy against various mutations of viruses such as HIV and Hepatitis C virus .
Antimicrobial Properties : The compound has shown potential in antimicrobial applications. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of similar structures were tested against Staphylococcus aureus and Escherichia coli with notable results in inhibiting bacterial growth .
Organic Synthesis
Synthesis of Heterocycles : The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel pharmacophores. The synthesis pathways often involve the use of catalysts that facilitate the formation of complex ring structures from simpler precursors .
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Core Flexibility: The target compound’s pyrano[2,3-f]pyrido[3,2,1-ij]quinoline core distinguishes it from pyrano[3,2-c]pyrido derivatives () and pyrimido[1,2-a]quinolines (), which exhibit distinct electronic and steric properties due to ring fusion differences.
Substituent Impact : The 2-methoxy-5-methylphenyl carboxamide group in the target compound enhances lipophilicity compared to the hydroxymethyl and chloro-dimethoxyphenyl groups in ’s compound, which may improve solubility but reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
